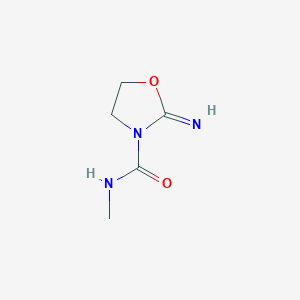

2-Imino-N-methyloxazolidine-3-carboxamide

Description

Historical Context and Emergence in Chemical Literature

The history of the parent 2-oxazolidinone (B127357) compound dates back to its first synthesis in 1888 by German chemist Siegmund Gabriel. wikipedia.org However, the therapeutic potential of the oxazolidinone scaffold was not realized until much later.

The first notable emergence of an oxazolidinone-containing drug was Furazolidone in the 1940s, a synthetic nitrofuran-oxazolidinone used as an antimicrobial agent. researchgate.net This was followed by Cycloserine , a derivative of 3-oxazolidinone, which has been utilized as an antitubercular drug since 1956. researchgate.net

A significant resurgence in interest occurred in the late 1980s with the discovery of a new class of synthetic N-aryl-oxazolidinones by DuPont, which included compounds like DuP-105 and DuP-721 . researchgate.nettoku-e.com This breakthrough paved the way for the development of Linezolid , which was discovered in 1996 and received FDA approval in 2000. nih.gov Linezolid's approval as the first member of this new class of synthetic antibiotics, effective against multidrug-resistant Gram-positive bacteria, marked a pivotal moment and solidified the importance of the oxazolidinone scaffold in modern medicine. nih.govnih.gov

Table 1: Key Milestones in Oxazolidinone Development

| Compound | Year of Note | Significance |

|---|---|---|

| 2-Oxazolidinone | 1888 | First reported synthesis. wikipedia.org |

| Furazolidone | 1940s | First antimicrobial drug containing the oxazolidinone scaffold. researchgate.net |

| Cycloserine | 1956 | Antitubercular drug based on the 3-oxazolidinone structure. researchgate.net |

| DuP-721 | 1980s | A key synthetic N-aryl-oxazolidinone that spurred modern research. researchgate.nettoku-e.com |

| Linezolid | 2000 | First FDA-approved synthetic oxazolidinone antibiotic. nih.gov |

| Tedizolid | 2014 | A second-generation oxazolidinone approved for clinical use. bohrium.com |

Structural Classification and Relevance of the Oxazolidine-3-carboxamide Moiety

Oxazolidinones are structurally defined by their five-membered ring containing one oxygen and one nitrogen atom. They can exist as different isomers, including 2-oxazolidinone, 3-oxazolidinone, and 4-oxazolidinone, with the 2-oxazolidinone form being the most extensively studied in drug discovery. nih.govresearchgate.net

A key feature that contributes to their chemical significance is that the 2-oxazolidinone ring acts as a bioisostere —a molecular replacement that retains similar biological properties—for functional groups like carbamates, ureas, and amides. rsc.org This structural mimicry offers several advantages:

Metabolic Stability: The cyclic carbamate (B1207046) within the oxazolidinone ring is more resistant to hydrolysis compared to its non-cyclic counterparts, leading to improved stability in biological systems. researchgate.netrsc.org

Hydrogen Bonding: The structure allows for the formation of crucial hydrogen bonds with biological targets, such as amino acid residues in enzymes or ribosomes. rsc.org

Scope and Research Significance within Organic Chemistry

The significance of the oxazolidinone scaffold in organic and medicinal chemistry is vast and continues to expand. Initially recognized for its antibacterial properties, the research scope has broadened to include a multitude of other therapeutic areas.

The primary area of research has been the development of antibacterial agents . Oxazolidinones exhibit a unique mechanism of action by inhibiting the initiation phase of bacterial protein synthesis, binding to the 50S ribosomal subunit. nih.govacs.org This novel mechanism makes them effective against many drug-resistant strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). nih.gov

Beyond their antibacterial role, oxazolidinone derivatives have been investigated for a wide range of other biological activities, highlighting the versatility of the scaffold. nih.gov

Table 2: Investigated Therapeutic Applications of the Oxazolidinone Scaffold

| Research Area | Description |

|---|---|

| Antibacterial | Effective against multidrug-resistant Gram-positive bacteria like MRSA and VRE. nih.govtoku-e.com |

| Antitubercular | Several derivatives, including Sutezolid and AZD5847, have been evaluated for treating tuberculosis. nih.gov |

| Anticancer | Investigated for potential use in oncology due to various mechanisms of action. nih.gov |

| Anti-inflammatory | Studied for their potential to modulate inflammatory pathways. nih.gov |

| Neurological Disorders | Explored for applications in treating neurological and metabolic diseases. nih.gov |

Furthermore, in synthetic organic chemistry, chiral oxazolidinone derivatives are widely used as chiral auxiliaries . nbinno.com These molecules can be temporarily attached to a substrate to control the stereochemical outcome of a chemical reaction, which is essential for the synthesis of enantiomerically pure pharmaceuticals. nbinno.com

Structure

3D Structure

Properties

Molecular Formula |

C5H9N3O2 |

|---|---|

Molecular Weight |

143.14 g/mol |

IUPAC Name |

2-imino-N-methyl-1,3-oxazolidine-3-carboxamide |

InChI |

InChI=1S/C5H9N3O2/c1-7-5(9)8-2-3-10-4(8)6/h6H,2-3H2,1H3,(H,7,9) |

InChI Key |

GBXMUOLSDGXRPG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCOC1=N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Imino N Methyloxazolidine 3 Carboxamide

Retrosynthetic Analysis of the 2-Imino-N-methyloxazolidine-3-carboxamide Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections can be made at the C-N and C-O bonds of the heterocyclic ring and the N-C bond of the carboxamide side chain.

Disconnection A (Cyclization Approach): The most direct approach involves the formation of the oxazolidine (B1195125) ring as the key step. This pathway disconnects the C2-O1 and C5-N3 bonds, leading back to a linear N-substituted 2-aminoethanol precursor. This precursor would already contain the N-methylcarboxamide and a functional group that can be converted into the C2-imine.

Disconnection B ([3+2] Cycloaddition Approach): An alternative and powerful strategy involves a [3+2] cycloaddition. This approach disconnects the ring at the C5-N3 and C2-O1 bonds, identifying a three-membered ring, such as an aziridine (B145994), as a key synthon. The remaining C2-N fragment could be derived from a reagent like an isocyanate or a cyanamide (B42294) derivative. This is a convergent approach where the two key fragments are brought together to construct the five-membered ring.

These primary disconnections suggest that the synthesis can be approached either by modifying a pre-existing linear amino alcohol or by constructing the ring from smaller cyclic precursors, with the latter often providing greater control and efficiency.

Development of Novel Synthetic Routes to this compound

Based on the retrosynthetic analysis, several synthetic routes have been developed for the core 2-iminooxazolidine structure, which can be adapted for the target molecule.

The formation of the oxazolidine ring is the cornerstone of the synthesis. The most prominent and effective method involves the ring expansion of aziridines.

The reaction of N-substituted aziridines with heterocumulenes like isocyanates provides a direct route to 2-iminooxazolidine derivatives. mdpi.comorganic-chemistry.org This formal [3+2] cycloaddition reaction is often catalyzed by transition metals, particularly nickel complexes. For instance, the reaction between an aziridine and an isocyanate in the presence of a nickel catalyst proceeds smoothly to yield the corresponding iminooxazolidine. organic-chemistry.orgorganic-chemistry.org This method is highly valuable as it constructs the core heterocyclic system in a single, often high-yielding, step.

An alternative strategy begins with 2-aminoethanol derivatives. The cyclization can be achieved by reacting the amino alcohol with a reagent that provides the C2-imino carbon, such as cyanogen (B1215507) bromide. This approach, while straightforward, may require careful protection of the functional groups to ensure selectivity.

The introduction of the C2-imine and the N3-carboxamide can be timed at different stages of the synthesis.

Post-Cyclization N-Carboxamidation: A common strategy involves first synthesizing the core 2-iminooxazolidine ring, potentially with a protecting group on the endocyclic nitrogen (N3). Subsequent removal of the protecting group would allow for the introduction of the N-methylcarboxamide moiety. This can be achieved by reacting the N3-unsubstituted 2-iminooxazolidine with methyl isocyanate or by acylation with methylcarbamoyl chloride.

Concurrent Ring Formation and Imination: As mentioned, the nickel-catalyzed reaction of aziridines with isocyanates directly forms a C2-substituted iminooxazolidine. organic-chemistry.org To obtain the specific target molecule, one could envision using an aziridine that already bears the N-methylcarboxamide group at the N1 position. However, the reaction of this precursor with a reagent like cyanogen isocyanate (NCOCN) would be required to form the desired imine and carboxamide functionalities in one step, a route that is synthetically challenging. A more plausible adaptation involves the reaction of an N-(methylcarbamoyl)aziridine with a source for the "=NH" group.

Achieving stereocontrol is crucial for the synthesis of chiral molecules for pharmaceutical applications. The synthesis of enantiomerically pure 2-iminooxazolidines can be effectively achieved by starting with chiral precursors.

A well-established method for the stereoselective synthesis of related oxazolidinones involves the use of enantiomerically pure aziridines. bioorg.orgnih.govresearchgate.net The ring-expansion and cyclization reactions of these chiral aziridines often proceed with high stereospecificity, transferring the chirality of the starting material to the final product. For example, the synthesis of functionalized oxazolidinones from chiral aziridine-2-methanols has been shown to yield enantiomerically pure products. bioorg.orgnih.gov This methodology is directly applicable to the synthesis of the target compound. By starting with a chiral N-(methylcarbamoyl)aziridine, one could expect to produce the corresponding chiral this compound with high enantiomeric excess.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of the synthetic routes to 2-iminooxazolidines is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and temperature. Optimization of these parameters is key to achieving high yields and selectivity.

For the [3+2] cycloaddition of aziridines and isocyanates, the catalyst plays a pivotal role. The reaction can be influenced by the choice of metal, ligands, and additives. Solvents also have a significant impact; for instance, polar aprotic solvents like acetonitrile (B52724) are often employed. Temperature is another critical factor, with many of these cycloadditions proceeding efficiently at room temperature or with gentle heating.

Catalysis is central to the modern synthesis of the 2-iminooxazolidine scaffold. Both transition metal catalysts and organocatalysts have been explored for related transformations.

Nickel Catalysts: Nickel(II) iodide (NiI₂) has been identified as a particularly effective catalyst for the cycloaddition of aziridines with isocyanates. mdpi.com The proposed mechanism involves the iodide anion acting as a nucleophile to open the aziridine ring, followed by the Lewis acidic nickel center promoting the cyclization and isomerization steps.

Palladium Catalysts: Palladium complexes, such as those involving Pd(OAc)₂ and phosphine (B1218219) ligands, have also been utilized, especially for reactions involving vinyl aziridines, where the vinyl group enhances the substrate's reactivity. mdpi.com

Lewis Acid Catalysts: In addition to transition metals, various Lewis acids can catalyze the formal [3+2] cycloaddition of N-tosylaziridines with carbonyls and nitriles to produce oxazolidines and imidazolines, respectively. ias.ac.in Metal triflates, particularly zinc triflate (Zn(OTf)₂), have proven to be effective. ias.ac.in For the cycloaddition of CO₂ to aziridines to form oxazolidinones, simple ammonium (B1175870) ferrate complexes have shown high activity under mild conditions. unimi.it

Co-catalysts: In some systems, the addition of a co-catalyst can significantly improve reaction outcomes. For example, in the synthesis of iminooxazolidines from cyanoaziridines and isocyanates, the addition of potassium iodide (KI) as a nucleophilic co-catalyst was shown to increase the product yield. researchgate.net

The table below summarizes catalyst systems used in the synthesis of 2-iminooxazolidines and related heterocycles, which are applicable to the synthesis of the target compound.

| Catalyst System | Reactants | Product Type | Yield | Reference |

| NiI₂ | Aziridine + Isocyanate | Iminooxazolidine | Good | mdpi.comorganic-chemistry.org |

| Pd(OAc)₂ / PPh₃ | 2-Vinylaziridine + Isocyanate | Imidazolidin-2-one | Good | mdpi.com |

| KI (Co-catalyst) | Cyanoaziridine + Phenyl Isocyanate | Iminooxazolidine | 62% | researchgate.net |

| Zn(OTf)₂ | N-Tosylaziridine + Carbonyl | Oxazolidine | Good | ias.ac.in |

| [TBA][FeCl₄] | N-Alkyl Aziridine + CO₂ | Oxazolidin-2-one | >99% | unimi.it |

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the reaction rate, yield, and selectivity in the synthesis of oxazolidine derivatives. The polarity, boiling point, and coordinating ability of the solvent are critical parameters that can affect the solubility of reactants, stabilize transition states, and influence reaction pathways.

In the synthesis of related oxazolidinone and cyclic carbonate structures from epoxides, a variety of solvents including acetone, tetrahydrofuran (B95107) (THF), acetonitrile, dichloromethane (B109758) (DCM), toluene (B28343), and n-hexane/dichloromethane have been investigated. Among these, dichloromethane was found to provide the best conversion rates, suggesting that a moderately polar, non-coordinating solvent may be optimal for such cyclization reactions. nih.gov

For the condensation reaction to form the oxazolidine ring from amino alcohols and aldehydes, different solvents such as hexane, benzene, toluene, xylene, dichloromethane, and methanol (B129727) have been explored. acs.org The mildest and most effective conditions were often found to be dichloromethane or toluene at room temperature. acs.org The use of THF has also been reported, with one study noting that the presence of air in the solvent could facilitate the reaction, presumably through the formation of acidic species that catalyze the condensation. scirp.orgresearchgate.net

The kinetics of 2-iminooxazolidine formation are not extensively documented. However, for the related ozonation of 2-methylthiazoline, a fast reaction rate has been observed, indicating the susceptibility of such five-membered heterocyclic rings to certain reactants. nih.gov The reaction kinetics for the synthesis of this compound would be expected to depend on the concentrations of the reactants, the temperature, and the specific catalyst and solvent system employed.

Table 1: Effect of Different Solvents on the Synthesis of Related Oxazolidine Compounds

| Solvent | Reactants | Product | Yield/Conversion | Reference |

| Dichloromethane | Epoxide and Chlorosulfonyl isocyanate | Oxazolidinone and Cyclic Carbonate | Best Conversion | nih.gov |

| Toluene | 2-Hydroxymethyl piperidine (B6355638) and Aldehyde | 3-Alkyl Oxazolidine | High Yield | acs.org |

| Tetrahydrofuran | N-methylaminoethanol and Hydrocinnamaldehyde | 3-methyl-2-phenethyl-oxazolidine | Not specified | scirp.orgresearchgate.net |

| Ethyl Acetate | Hemiaminal Intermediate | 1,3-Oxazolidine | Good Yield | nih.gov |

| Acetonitrile | Cyanoaziridine and Phenyl isocyanate | Iminooxazolidine | 62% | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds, including this compound, is crucial for developing environmentally benign and sustainable chemical processes. Key principles of green chemistry that can be applied include the use of safer solvents, energy efficiency, and the use of renewable feedstocks.

Alternative Solvents and Solvent-Free Conditions:

One of the primary goals of green chemistry is to minimize or eliminate the use of hazardous organic solvents. rasayanjournal.co.inresearchgate.net Water, ionic liquids, deep eutectic solvents, glycerol, and polyethylene (B3416737) glycol are considered greener alternatives for the synthesis of various heterocyclic compounds. mdpi.com For the synthesis of oxazolidines, the use of air-purged reaction mixtures has been shown to be effective, potentially reducing the need for added catalysts and strong acids. scirp.orgresearchgate.net Furthermore, solvent-free reaction conditions, often facilitated by techniques like ball milling, can significantly reduce waste and simplify purification processes. tandfonline.com

Energy Efficiency:

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating methods. rasayanjournal.co.in In the context of oxazolidine synthesis, microwave-assisted reactions have been successfully employed, demonstrating the potential for more energy-efficient processes. scirp.orgresearchgate.net

Catalysis and Atom Economy:

The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of heterocyclic compounds, a wide range of catalysts, including solid-supported reagents and biocatalysts, are being explored to improve reaction efficiency and reduce waste. rasayanjournal.co.infrontiersin.org Synthetic strategies that maximize atom economy, such as cycloaddition reactions, are inherently greener as they incorporate a larger proportion of the starting materials into the final product. The nickel-catalyzed cycloaddition of aziridines with isocyanates to form iminooxazolidines is an example of a potentially atom-economical route. organic-chemistry.orgorganic-chemistry.org

Table 2: Application of Green Chemistry Principles in Heterocyclic Synthesis

| Green Chemistry Principle | Technique/Reagent | Application in Heterocyclic Synthesis | Potential Benefit for this compound Synthesis |

| Safer Solvents | Water, Ionic Liquids, Glycerol | Synthesis of various S-heterocyclic compounds | Reduced environmental impact and improved safety |

| Solvent-Free Conditions | Ball Milling | Synthesis of 1,4-substituted-1H-1,2,3-triazoles | Elimination of solvent waste and simplified work-up |

| Energy Efficiency | Microwave Irradiation | Synthesis of oxazolidines and other heterocycles | Faster reaction times and reduced energy consumption |

| Catalysis | Solid-supported catalysts, Biocatalysts | Synthesis of 1,2,4-triazoles and other heterocycles | Increased reaction efficiency and catalyst recyclability |

Spectroscopic and Structural Elucidation Studies of 2 Imino N Methyloxazolidine 3 Carboxamide

Advanced Spectroscopic Techniques for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of 2-Imino-N-methyloxazolidine-3-carboxamide

No experimental or predicted ¹H NMR or ¹³C NMR data for this compound are available in the reviewed literature.

Mass Spectrometry (MS) Fragmentation Patterns of this compound

Information regarding the mass spectrometry fragmentation patterns for this specific compound is not documented in the searched scientific literature.

Infrared (IR) and Raman Spectroscopy Vibrational Analysis

No published IR or Raman spectra, or associated vibrational frequency data for this compound, were found.

X-ray Crystallography for Solid-State Structure Determination of this compound

There are no available crystallographic studies or published crystal structures for this compound.

Conformational Analysis of this compound in Solution and Solid States

Due to the lack of spectroscopic and crystallographic data, no information on the conformational analysis of this compound in either the solution or solid state could be obtained.

Reactivity and Reaction Mechanisms of 2 Imino N Methyloxazolidine 3 Carboxamide

Reactivity of the Imino Group in 2-Imino-N-methyloxazolidine-3-carboxamide

The imino group (C=N) is a key site for chemical transformations, characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom.

The carbon atom of the imino group is electrophilic and is susceptible to attack by nucleophiles. This is a common reaction pathway for imines, leading to the formation of a tetrahedral intermediate which can then be protonated to yield the addition product. The general mechanism involves the attack of a nucleophile on the imino carbon, followed by protonation of the resulting anion.

A general representation of nucleophilic addition to an imino group is shown below:

Reaction Scheme:

Nu:⁻ + R-C(=NH)-R' → Nu-C(R)(R')-N⁻H

Nu-C(R)(R')-N⁻H + H⁺ → Nu-C(R)(R')-NH₂

| Nucleophile (Nu:⁻) | Product Type |

| H₂O | Aminal (potentially unstable) |

| ROH (Alcohols) | O-Alkyl-aminal |

| RNH₂ (Amines) | N,N'-disubstituted aminal |

| R-MgX (Grignard) | Substituted amine (after hydrolysis) |

| CN⁻ (Cyanide) | α-Aminonitrile |

The nitrogen atom of the imino group possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophiles. This can lead to N-alkylation, N-acylation, or N-sulfonylation, depending on the electrophile used. For example, the sulfonylation of 2-aminothiazole, a related compound with an endocyclic imino-type nitrogen, proceeds readily. nih.gov This suggests that the exocyclic imino nitrogen in this compound would also be reactive towards electrophiles.

| Electrophile | Reagent Example | Product Type |

| Alkylation | Methyl iodide (CH₃I) | N-alkylated iminium salt |

| Acylation | Acetyl chloride | N-acylated imine |

| Sulfonylation | Benzenesulfonyl chloride | N-sulfonylated imine |

Transformations Involving the Oxazolidine (B1195125) Ring System of this compound

The oxazolidine ring is a five-membered heterocycle containing both oxygen and nitrogen. Its reactivity is influenced by the stability of the ring and the susceptibility of the heteroatoms to chemical attack.

Oxazolidine rings can undergo ring-opening reactions under certain conditions, such as acidic hydrolysis. The acid-catalyzed hydrolysis of oxazolidines typically proceeds via protonation of the ring oxygen or nitrogen, followed by nucleophilic attack of water, leading to cleavage of the ring. acs.org The stability of the resulting intermediates plays a crucial role in the reaction pathway.

Conversely, the formation of the oxazolidine ring, often from the reaction of a 1,2-amino alcohol with an aldehyde or ketone, is a reversible process. mdpi.com This suggests that under specific conditions, the oxazolidine ring of the target molecule could be susceptible to ring-opening.

Direct functionalization of the oxazolidine ring, without ring-opening, can be challenging. However, reactions that proceed via intermediates that maintain the ring integrity are possible. For instance, if a suitable leaving group were present on the ring, nucleophilic substitution could occur. Additionally, deprotonation of a C-H bond on the ring, if sufficiently acidic, could generate a carbanion that could react with an electrophile.

Reactivity of the Carboxamide Linkage in this compound

The N-methylcarboxamide group (-C(=O)N(CH₃)-) is a relatively stable functional group. However, it can undergo hydrolysis under strong acidic or basic conditions to yield a carboxylic acid and methylamine. The mechanism of hydrolysis typically involves nucleophilic attack at the carbonyl carbon.

The synthesis of 2-(methylamino)quinoline-3-carboxamide derivatives has been achieved through the hydrolytic cleavage of a pyrimidine ring, which demonstrates the cleavage of an amide-like bond under basic conditions. nuph.edu.ua This supports the possibility of hydrolyzing the carboxamide linkage in the target molecule under appropriate conditions.

Hydrolysis and Amidation Reactions

The reactivity of this compound is expected to be dictated by the presence of the imino, amide, and oxazolidine ring functionalities.

Hydrolysis:

The hydrolysis of this compound can potentially occur at two primary sites: the exocyclic imino group and the N-methylcarboxamide moiety. The conditions of the hydrolysis (acidic or basic) would likely determine the primary products.

Under acidic conditions, the imino group is expected to be protonated, making it more susceptible to nucleophilic attack by water. This would lead to the formation of a tetrahedral intermediate, which could then collapse to yield a 2-oxo-N-methyloxazolidine-3-carboxamide and ammonia. This is analogous to the hydrolysis of other imino-containing heterocycles. researchgate.net Concurrently, the N-methylcarboxamide could also undergo hydrolysis, particularly under harsher acidic conditions and elevated temperatures, to yield 2-iminooxazolidine-3-carboxylic acid and methylamine. General mechanisms for amide hydrolysis under acidic conditions involve protonation of the carbonyl oxygen, followed by nucleophilic attack of water. masterorganicchemistry.com

Under basic conditions, the hydrolysis of the N-methylcarboxamide is expected to be more facile. The hydroxide ion would directly attack the carbonyl carbon of the amide, leading to a tetrahedral intermediate that would subsequently eliminate the methylamide anion to form a carboxylate salt. The imino group is generally more stable to basic hydrolysis.

A summary of potential hydrolysis products is presented in Table 1.

| Reaction Condition | Potential Major Products | Analogous Reactions |

| Mild Acidic Hydrolysis | 2-Oxo-N-methyloxazolidine-3-carboxamide, Ammonia | Hydrolysis of 4-imino-imidazolidin-2-ones researchgate.net |

| Strong Acidic Hydrolysis | 2-Iminooxazolidine-3-carboxylic acid, Methylamine | General amide hydrolysis masterorganicchemistry.com |

| Basic Hydrolysis | Salt of 2-iminooxazolidine-3-carboxylic acid, Methylamine | General amide hydrolysis masterorganicchemistry.com |

Amidation Reactions:

Amidation reactions of this compound could involve the displacement of the N-methylcarboxamide group by another amine. This transamidation reaction would likely require activation of the carboxamide, for instance, through the use of coupling agents or by conversion to a more reactive derivative. Direct displacement of the methylamino group by another amine is generally difficult due to the poor leaving group ability of the amide anion.

Alternatively, reactions with nucleophiles could occur at the exocyclic imino group. Studies on related 2-imino-2,5-dihydrofuran-3-carboxamides have shown that they react with a variety of N-nucleophiles. researchgate.net By analogy, primary or secondary amines could potentially add to the imino group of this compound, leading to a tetrahedral intermediate which could then rearrange or eliminate to form new products.

Derivatization at the N-methyl Position

Direct derivatization at the N-methyl position of this compound is challenging due to the stability of the N-methyl group. Chemical transformations would likely involve N-demethylation followed by reaction with a suitable electrophile. N-demethylation of N-methyl amides can sometimes be achieved using strong acids, Lewis acids, or specific oxidizing agents, but these conditions might also affect other functional groups in the molecule.

A more plausible approach for derivatization would be to synthesize analogues with different substituents on the carboxamide nitrogen from the outset, rather than attempting to modify the N-methyl group on the pre-formed molecule.

Regioselectivity and Stereoselectivity in Reactions of this compound

Regioselectivity:

The regioselectivity of reactions involving this compound is a key consideration due to the presence of multiple reactive sites. For instance, in acylation or similar reactions, there are two potential nitrogen atoms for electrophilic attack: the endocyclic nitrogen at the 3-position and the exocyclic imino nitrogen.

The synthesis of related 3-carbamoyl-2-iminooxazolidines from 2-amino-2-oxazolines and isocyanates has been studied. The reaction can lead to two regioisomers, with the carbamoyl group attached to either the endocyclic or exocyclic nitrogen. The distribution of these products is influenced by the reaction conditions and the nature of the substituents. This suggests that the nucleophilicity of the two nitrogen atoms is comparable and can be influenced by steric and electronic factors.

In the case of this compound, the endocyclic nitrogen is already part of a carboxamide group, which may reduce its nucleophilicity compared to the exocyclic imino nitrogen. Therefore, electrophilic attack might be favored at the imino nitrogen.

Stereoselectivity:

If the oxazolidine ring of this compound is substituted, chiral centers will be present, and the stereoselectivity of its reactions becomes an important aspect. For reactions occurring at the oxazolidine ring, the stereochemical outcome will depend on the reaction mechanism. For example, a nucleophilic substitution reaction at a chiral center on the ring could proceed with either inversion or retention of configuration, depending on whether it follows an S(_N)2 or S(_N)1 pathway.

The synthesis of chiral oxazolidin-2-ones, a related class of compounds, often proceeds with a high degree of stereoselectivity, for example, through asymmetric aldol reactions followed by a Curtius rearrangement. mdpi.com This highlights the potential for stereocontrol in the synthesis and reactions of oxazolidine derivatives. The principles of stereochemistry dictate that reactions at chiral centers can lead to the formation of diastereomers if a new chiral center is formed. youtube.comtru.ca

Mechanistic Investigations of Key Transformations of this compound

While no specific mechanistic studies on this compound have been found, the mechanisms of key transformations can be inferred from related systems.

Hydrolysis Mechanism:

The acid-catalyzed hydrolysis of the imino group likely proceeds through the following steps:

Protonation of the imino nitrogen to increase the electrophilicity of the carbon atom.

Nucleophilic attack by a water molecule on the imino carbon to form a tetrahedral intermediate.

Proton transfer from the attacking water molecule to a base (e.g., another water molecule).

Protonation of the nitrogen atom of the resulting amino group.

Elimination of ammonia to form a protonated carbonyl group.

Deprotonation to yield the 2-oxo derivative.

This mechanism is consistent with studies on the hydrolysis of 4-imino-imidazolidin-2-ones. researchgate.net

Ring-Opening Mechanisms:

The oxazolidine ring can potentially undergo ring-opening reactions under certain conditions. For instance, in the presence of strong nucleophiles or under acidic or basic conditions, the ring could be cleaved. The mechanism of ring-opening would depend on the specific reagents and conditions. For example, cationic ring-opening polymerization of 2-oxazolines is a well-known process initiated by electrophiles. nih.govresearchgate.net A similar electrophilically initiated ring-opening could be envisioned for 2-iminooxazolidines.

Mechanistic studies on the ring-opening of related oxazolidinones have also been reported, providing insights into potential pathways for cleavage of the oxazolidine ring. rudn.ru

Theoretical and Computational Investigations of 2 Imino N Methyloxazolidine 3 Carboxamide

Quantum Chemical Studies on the Electronic Structure of 2-Imino-N-methyloxazolidine-3-carboxamide

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule, which in turn dictate its reactivity and intermolecular interactions. For a molecule like this compound, these studies can reveal the distribution of electrons, the energies of molecular orbitals, and the regions most susceptible to electrophilic or nucleophilic attack.

Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is likely to be localized on the electron-rich regions, such as the imino nitrogen and the oxygen atom of the oxazolidine (B1195125) ring, while the LUMO is expected to be distributed over the electrophilic centers, such as the carbonyl carbon and the imino carbon.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Heterocyclic Compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This data is representative of a stable heterocyclic compound and is provided for illustrative purposes.

The distribution of electron density in a molecule is rarely uniform. Some atoms will have a partial positive charge, while others will have a partial negative charge. This charge distribution can be quantified using various population analysis schemes. The resulting electrostatic potential (ESP) map is a valuable tool for visualizing the charge distribution on the molecule's surface.

In an ESP map, regions of negative potential (typically colored red) indicate an excess of electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) indicate a deficiency of electrons and are susceptible to nucleophilic attack. For this compound, the ESP map would be expected to show negative potential around the carbonyl oxygen and the imino nitrogen, and positive potential around the hydrogen atoms and the carbonyl carbon.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms, as it can be used to locate transition states and calculate the energy profiles of chemical reactions. nih.gov

A transition state is a high-energy, unstable configuration of atoms that occurs during a chemical reaction as reactants are converted into products. By characterizing the geometry and energy of the transition state, chemists can gain insight into the reaction mechanism and the factors that control the reaction rate. DFT calculations are a common tool for locating and characterizing transition states. nih.gov For a reaction involving this compound, such as hydrolysis of the carboxamide group, DFT could be used to model the structure of the transition state, which would likely involve the approach of a water molecule to the carbonyl carbon.

Table 2: Hypothetical Energy Profile Data for a Reaction of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +20.5 |

| Intermediate | +5.2 |

| Second Transition State | +15.8 |

| Products | -10.3 |

This data is hypothetical and serves to illustrate a plausible energy profile for a multi-step reaction.

Molecular Dynamics Simulations for Conformational Sampling of this compound

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. youtube.com The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic "evolution" of the system. MD simulations are particularly useful for studying the conformational flexibility of molecules and for sampling the different shapes (conformations) that a molecule can adopt. nih.gov

For this compound, MD simulations could be used to explore the different possible conformations of the oxazolidine ring and the orientation of the N-methylcarboxamide group. This information is crucial for understanding how the molecule might interact with biological targets, such as enzymes or receptors. The simulation would provide a trajectory of atomic positions over time, which can be analyzed to identify the most stable conformations and the energy barriers between them.

Table 3: Illustrative Conformational Data from a Molecular Dynamics Simulation

| Dihedral Angle | Description | Range of Motion (degrees) |

| O-C-N-C | Oxazolidine ring pucker | -30 to +30 |

| C-N-C=O | Carboxamide group rotation | -180 to +180 |

| N-C-N=C | Imino group orientation | 0 to 10 |

This data is a hypothetical representation of the conformational flexibility that might be observed in a molecule like this compound.

Computational Prediction of Spectroscopic Signatures for this compound

In the characterization of novel chemical entities, the prediction of spectroscopic signatures through computational methods is a powerful tool that complements experimental data. For this compound, computational chemistry offers a pathway to understanding its structural and electronic properties, which are reflected in its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra. While specific experimental and fully calculated spectral data for this compound are not extensively documented in publicly accessible literature, this section outlines the established theoretical methodologies used to predict such spectra and provides an informed, hypothetical analysis based on the molecule's structure.

These predictions are typically achieved using quantum chemical calculations, with Density Functional Theory (DFT) being a prevalent and effective method. By employing specific functionals (e.g., B3LYP) and basis sets (e.g., 6-31G(d,p)), the electronic structure of the molecule can be modeled to a high degree of accuracy, from which various spectroscopic properties can be derived.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods, particularly the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework, are highly effective for predicting both ¹H and ¹³C NMR chemical shifts. This process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. These values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory, to yield the predicted chemical shifts (δ).

¹H NMR Spectrum: The predicted ¹H NMR spectrum for this compound would exhibit distinct signals corresponding to its unique proton environments.

Oxazolidine Ring Protons: The two methylene (B1212753) protons on the oxazolidine ring (at C4 and C5) are diastereotopic and would be expected to show separate signals, likely appearing as complex multiplets due to geminal and vicinal coupling. Their chemical shifts would be influenced by the adjacent oxygen and nitrogen atoms.

N-Methyl Protons: The methyl group attached to the carboxamide nitrogen is expected to produce a singlet or a doublet if coupled to the N-H proton, typically in the range of 2.7-3.0 ppm.

Amide and Imine Protons: The N-H protons of the carboxamide and the imine group would appear as distinct, exchangeable signals. Their chemical shifts can be highly dependent on the solvent and concentration.

¹³C NMR Spectrum: The theoretical ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Carbonyl and Imino Carbons: The carbonyl carbon of the carboxamide group and the imino carbon (C2) are expected to be the most deshielded, appearing at the downfield end of the spectrum (typically >150 ppm).

Oxazolidine Ring Carbons: The carbons of the oxazolidine ring (C4 and C5) would appear in the intermediate region of the spectrum, with their shifts influenced by their direct attachment to heteroatoms.

N-Methyl Carbon: The methyl carbon would be found in the upfield region of the spectrum.

Below is a hypothetical representation of predicted NMR data.

| Atom Type | Predicted ¹³C Chemical Shift (ppm) | Atom Type | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C=O (Carboxamide) | ~165-175 | CH₂ (Oxazolidine C5) | ~4.2-4.6 |

| C=N (Imino) | ~155-165 | CH₂ (Oxazolidine C4) | ~3.6-4.0 |

| CH₂ (Oxazolidine C5) | ~60-70 | CH₃ (N-Methyl) | ~2.7-3.0 |

| CH₂ (Oxazolidine C4) | ~45-55 | NH (Amide) | Variable |

| CH₃ (N-Methyl) | ~25-35 | NH (Imine) | Variable |

Infrared (IR) Spectroscopy

Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule from its optimized geometry. DFT calculations can predict the frequencies and intensities of the fundamental vibrational modes. These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)) to improve agreement with experimental data.

For this compound, key predicted vibrational modes would include:

N-H Stretching: Vibrations corresponding to the amide and imine N-H bonds, expected in the 3300-3500 cm⁻¹ region.

C-H Stretching: Signals from the methyl and methylene groups, typically found just below 3000 cm⁻¹.

C=O Stretching: A strong absorption band for the carbonyl group of the carboxamide, predicted in the range of 1650-1700 cm⁻¹.

C=N Stretching: A characteristic band for the imine double bond, expected around 1620-1680 cm⁻¹.

C-O and C-N Stretching: Vibrations corresponding to the single bonds within the oxazolidine ring and carboxamide moiety, appearing in the fingerprint region (1000-1300 cm⁻¹).

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Stretch (Amide/Imine) | ~3350-3450 | Medium |

| C-H Stretch (Aliphatic) | ~2850-2980 | Medium-Weak |

| C=O Stretch (Amide I) | ~1670-1690 | Strong |

| C=N Stretch (Imine) | ~1630-1660 | Medium-Strong |

| N-H Bend (Amide II) | ~1520-1560 | Medium |

| C-O Stretch (Ether) | ~1050-1150 | Strong |

Mass Spectrometry

While computational chemistry does not directly predict a mass spectrum in the way it does for NMR or IR, it can be used to predict the mass of the molecular ion and to study the stability of potential fragment ions. The exact mass of this compound can be calculated from its molecular formula (C₅H₉N₃O₂).

Molecular Ion Peak: The primary piece of information would be the m/z (mass-to-charge ratio) of the molecular ion [M]⁺ or, more commonly in techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺.

Fragmentation Pathways: Theoretical calculations can be employed to investigate potential fragmentation pathways upon ionization. By calculating the energies of the parent molecule and various potential fragments, the most likely fragmentation patterns can be hypothesized. For this molecule, likely fragmentations could include the loss of the N-methylcarboxamide side chain, or cleavage of the oxazolidine ring.

Potential Chemical Applications and Derivatization Strategies Involving 2 Imino N Methyloxazolidine 3 Carboxamide

2-Imino-N-methyloxazolidine-3-carboxamide as a Building Block in Organic Synthesis

The unique arrangement of functional groups in this compound positions it as a valuable scaffold for the synthesis of more complex molecules. The imino group, the oxazolidine (B1195125) ring, and the N-methylcarboxamide moiety each offer distinct sites for chemical modification.

The 2-iminooxazolidine structure is a precursor to a variety of heterocyclic systems. The imino group can act as a nucleophile or be targeted by electrophiles, and the oxazolidine ring can undergo ring-opening or rearrangement reactions. For instance, cycloaddition reactions involving the imine functionality could lead to the formation of spirocyclic or fused heterocyclic systems. Additionally, acid-catalyzed hydrolysis of the imino group could yield the corresponding 2-oxazolidinone (B127357), a well-established pharmacophore in medicinal chemistry.

Furthermore, the reaction of the endocyclic nitrogen or the exocyclic imino nitrogen with various reagents can be envisioned. For example, nickel-catalyzed cycloaddition of similar iminooxazolidine derivatives with isocyanates has been shown to yield imidazolidinone derivatives through isomerization.

Table 1: Potential Reactions for Heterocyclic Synthesis

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Hydrolysis | Acidic conditions (e.g., aq. HCl) | 2-Oxazolidinone-3-carboxamides |

| Cycloaddition | Dienes, dipolarophiles | Fused or spiro-heterocycles |

| Rearrangement | Lewis or Brønsted acids | Substituted oxazolines or other heterocycles |

| N-Arylation | Aryl halides, Palladium catalyst | N-Aryl-2-iminooxazolidine derivatives |

The oxazolidine ring system is a valuable precursor for various nitrogen-containing scaffolds, particularly chiral amino alcohols, which are important building blocks in asymmetric synthesis. Ring-opening reactions of the oxazolidine moiety in this compound, for instance, through hydrogenolysis or acid-catalyzed cleavage, could provide access to functionalized N-substituted ethanolamine (B43304) derivatives.

The N-methylcarboxamide group at the 3-position can also be modified. For example, reduction of the amide would yield a secondary amine, while hydrolysis could provide the corresponding carboxylic acid, opening up further avenues for derivatization. The direct reaction of N-acyl-1,3-oxazolidin-2-ones with radicals has been demonstrated, suggesting that the N-carboxamide moiety could be a handle for introducing further functionality.

Exploration of this compound in Materials Science

The presence of a polymerizable group or the potential to introduce one makes this compound and its derivatives interesting candidates for the development of novel functional materials.

To be utilized in polymer synthesis, this compound would first need to be functionalized with a polymerizable group, such as a vinyl, acrylate (B77674), or styrenyl moiety. The synthesis of N-vinyl-2-oxazolidinone polymers has been reported, indicating that a similar approach could be applied here. Cationic ring-opening polymerization (CROP) of 2-oxazolines is a well-established method for producing poly(N-acylethylenimine)s, and it is conceivable that derivatives of 2-iminooxazolidine could undergo similar polymerization reactions.

Frontal ring-opening metathesis polymerization (FROMP) has been used to copolymerize oxazolidinone-fused cycloalkenes, suggesting that if the oxazolidine ring of the title compound were part of a strained ring system, it could be a candidate for this rapid polymerization technique.

Table 2: Potential Polymerization Strategies for Derivatives

| Polymerization Type | Monomer Prerequisite | Potential Polymer Properties |

| Radical Polymerization | Vinyl or acrylate functionality | Thermoplastics with polar side chains |

| Cationic Ring-Opening Polymerization | Activation of the oxazolidine ring | Polyamides with unique architectures |

| Multicomponent Polymerization | Bifunctional derivatives | Complex heterocyclic polymers |

Polymers incorporating the this compound moiety could exhibit interesting properties due to the polar and functional nature of the repeating unit. The presence of nitrogen and oxygen atoms could enhance properties such as adhesion, thermal stability, and affinity for certain ions or molecules.

Sulfur-containing polymers are known for a range of enhanced material properties, and derivatization of the title compound to include thioester or other sulfur-containing functionalities could lead to materials with applications in optics, electronics, or biomedicine. Polymers with heterocyclic side chains have found use in a wide array of applications, including as catalysts, resins, and in pollution control.

Development of Catalytic Systems Incorporating this compound Motifs

The chiral nature of this compound and the presence of potential coordinating atoms (nitrogen and oxygen) make it an attractive scaffold for the development of novel ligands for asymmetric catalysis.

Chiral oxazoline-containing ligands are widely used in asymmetric catalysis. By analogy, derivatives of this compound could be synthesized to act as chiral ligands for a variety of metal-catalyzed transformations. The imino nitrogen and the carbonyl oxygen of the carboxamide group could act as a bidentate chelate for a metal center.

N-heterocyclic imines are recognized for their strong electron-donating properties, which can be used to stabilize electron-deficient metal centers in catalytic species. The imidazolin-2-imino group, which is structurally related to the 2-iminooxazolidine moiety, has been successfully employed in main group and transition-metal chemistry. Furthermore, oxazolidine-based ligands have been prepared through in situ cyclization and used to form complexes with various transition metals.

The development of palladium complexes with indenediide-based ligands for the carboxylative cyclization of propargylamines to 2-oxazolidinones highlights the role of ligand design in promoting challenging transformations. This suggests that novel ligands based on the this compound scaffold could enable new catalytic reactions.

Future Research Directions for 2 Imino N Methyloxazolidine 3 Carboxamide

Untapped Synthetic Avenues for 2-Imino-N-methyloxazolidine-3-carboxamide and its Analogues

The development of efficient and versatile synthetic methodologies is paramount for the thorough investigation of any new class of compounds. For this compound, future synthetic research should focus on modular approaches that allow for the facile generation of a diverse library of analogues.

One promising direction is the exploration of multi-component reactions (MCRs) . MCRs offer a streamlined approach to complex molecules from simple starting materials in a single step, enhancing synthetic efficiency. A hypothetical MCR for the synthesis of this compound analogues could involve the condensation of an amino alcohol, an isocyanate, and a cyanamide (B42294) derivative.

Another untapped avenue lies in the use of novel catalytic systems . While traditional methods for the synthesis of related heterocycles often rely on stoichiometric reagents, the development of catalytic methods would be more sustainable and atom-economical. mdpi.com For instance, metal-catalyzed cycloaddition reactions, such as those employing nickel or gold catalysts, could be investigated for the formation of the iminooxazolidine ring. nih.gov A nickel-catalyzed cycloaddition of aziridines with isocyanates has been shown to produce iminooxazolidine derivatives, a pathway that could be adapted for this scaffold. nih.gov

Furthermore, flow chemistry presents an opportunity for the safe and scalable synthesis of these compounds. The precise control over reaction parameters offered by flow reactors could enable the exploration of reaction conditions that are not accessible under traditional batch processing, potentially leading to improved yields and purities.

Finally, the diversification of the core scaffold represents a significant area for future work. By varying the substituents at different positions of the oxazolidine (B1195125) ring and the carboxamide moiety, a wide range of analogues with diverse electronic and steric properties can be generated. This would be crucial for establishing structure-activity relationships in subsequent biological or materials science studies.

Table 1: Proposed Synthetic Strategies for Analogue Generation

| Strategy | Key Features | Potential Starting Materials | Target Analogues |

|---|---|---|---|

| Multi-Component Reaction | High efficiency, atom economy | Amino alcohols, isocyanates, cyanamides | Diverse library of substituted 2-imino-oxazolidines |

| Metal-Catalyzed Cycloaddition | Mild reaction conditions, high yields | Aziridines, isocyanates | Functionalized iminooxazolidine derivatives |

| Flow Chemistry Synthesis | Scalability, safety, precise control | Optimized reactants from batch studies | Large-scale production for further applications |

Advanced Mechanistic Insights into this compound Reactivity

A thorough understanding of the reactivity of this compound is essential for its effective utilization in synthetic chemistry and other applications. Future research should aim to provide detailed mechanistic insights into its formation and subsequent transformations.

Computational studies , using methods such as Density Functional Theory (DFT), can be employed to model reaction pathways and transition states. This would provide valuable information on the thermodynamics and kinetics of key reactions, such as the initial cyclization to form the oxazolidine ring and subsequent functionalization reactions. For example, DFT calculations could help elucidate the most plausible mechanism for a proposed metal-catalyzed synthesis, guiding experimental efforts.

Kinetic studies will also be crucial for understanding the factors that govern the rate and outcome of reactions involving this scaffold. By systematically varying reaction parameters such as temperature, concentration, and catalyst loading, detailed rate laws can be determined. This information is not only of fundamental academic interest but also vital for optimizing synthetic protocols.

The isolation and characterization of reaction intermediates would provide direct evidence for proposed reaction mechanisms. Techniques such as in-situ NMR and IR spectroscopy, coupled with trapping experiments, could be used to identify and characterize transient species.

Furthermore, a detailed investigation of the tautomerism of the 2-imino-oxazolidine core is warranted. The imino group can potentially exist in equilibrium with its amino tautomer, which would have a significant impact on its reactivity and biological activity. Spectroscopic and computational studies could be used to determine the predominant tautomeric form under different conditions.

Innovative Applications in Synthetic Chemistry and Related Fields

The unique structural features of this compound suggest a range of potential applications in synthetic chemistry and beyond. Future research should focus on exploring its utility as a versatile building block and functional molecule.

One promising application is its use as a chiral auxiliary in asymmetric synthesis. The oxazolidine ring is a well-established chiral scaffold, and if this compound can be prepared in an enantiomerically pure form, it could be used to control the stereochemistry of a wide range of chemical transformations.

The imino and carboxamide functionalities also make this compound an interesting candidate as a ligand for catalysis . The nitrogen and oxygen atoms could coordinate to a variety of metal centers, and the modular nature of the scaffold would allow for the fine-tuning of the ligand's electronic and steric properties. This could lead to the development of novel catalysts for a range of organic transformations.

Furthermore, the 2-imino-oxazolidine scaffold could serve as a bioisostere for other five-membered heterocyclic rings commonly found in bioactive molecules, such as thiazoles and oxazoles. nih.gov By replacing these known pharmacophores with the 2-imino-oxazolidine core, it may be possible to develop new therapeutic agents with improved properties, such as enhanced metabolic stability or altered target selectivity. nih.govbohrium.com

Table 2: Potential Applications of this compound

| Application Area | Rationale | Potential Impact |

|---|---|---|

| Asymmetric Synthesis | Use as a chiral auxiliary | Development of new methods for stereoselective synthesis |

| Homogeneous Catalysis | Function as a tunable ligand | Discovery of novel and efficient catalytic systems |

| Medicinal Chemistry | Act as a bioisostere for known pharmacophores | Design of new drug candidates with improved properties |

Interdisciplinary Research Opportunities with this compound

The potential of this compound extends beyond the traditional boundaries of synthetic chemistry, offering exciting opportunities for interdisciplinary research.

In the field of medicinal chemistry , the 2-imino-oxazolidine scaffold is structurally related to 2-imino-4-thiazolidinone derivatives, which have shown promise as potent anti-cancer agents. nih.gov This suggests that analogues of this compound could be synthesized and screened for their cytotoxic activity against various cancer cell lines. The oxazolidinone ring itself is a key component of several antibacterial drugs, indicating another potential therapeutic area for exploration. nih.govrsc.org

In materials science , the carboxamide functionality could be exploited for the development of novel polymers. The molecule could potentially be used as a monomer in polymerization reactions, leading to the formation of polyamides with unique properties conferred by the pendent 2-imino-oxazolidine groups. These materials could have applications in areas such as coatings, adhesives, and advanced composites.

Furthermore, in the realm of chemical biology , fluorescently tagged derivatives of this compound could be synthesized and used as probes to study biological processes. The ability to track the localization and interactions of these molecules within living cells could provide valuable insights into their mechanism of action and potential therapeutic targets.

The exploration of these interdisciplinary research avenues will require close collaboration between synthetic chemists, biologists, and materials scientists, and holds the promise of significant scientific and technological advancements.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.